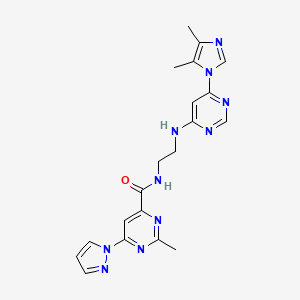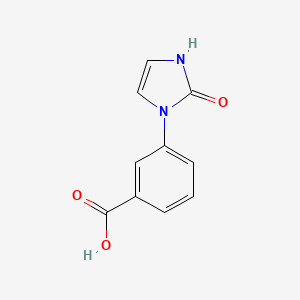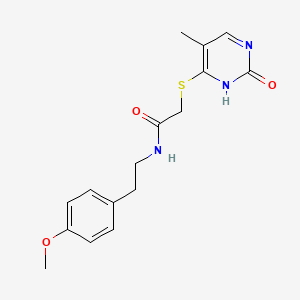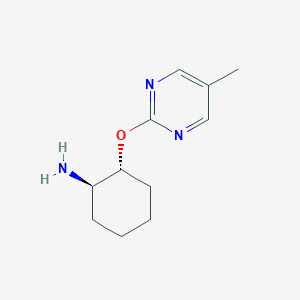methanone O-(2,4-dichlorobenzyl)oxime CAS No. 338415-96-6](/img/structure/B2831720.png)
[2-(2-chloro-6-fluorophenyl)cyclopropyl](4-fluorophenyl)methanone O-(2,4-dichlorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups. It contains a cyclopropyl group attached to a chloro-fluorophenyl group, a fluorophenyl group attached to a methanone group, and an oxime group attached to a dichlorobenzyl group .
Molecular Structure Analysis
The InChI code provided in the description suggests that the compound has a molecular formula of C16H11ClF2O . This indicates that the compound contains 16 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 oxygen atom .Applications De Recherche Scientifique
Cyclopropenone Oximes Preparation and Reaction
Cyclopropenone oximes, including compounds similar in structure to the specified chemical, have been studied for their reactions with isocyanates. These reactions yield addition products known as 6-diazaspiro[2.3]hexenones. Such studies illustrate the chemical reactivity and potential utility of cyclopropenone oximes in synthetic organic chemistry, highlighting their ability to engage in complex chemical transformations (H. Yoshida et al., 1988).
Synthesis Improvement Techniques
Research into improving the synthesis of cyclopropyl ketones, which are structurally related to the specified compound, has led to the development of "one-pot" reactions. These methods simplify the synthesis process and increase the yield of such compounds, demonstrating the ongoing efforts to optimize the production of chemically complex molecules for various applications, including as intermediates for insecticides (Gao Xue-yan, 2011).
Base-Catalysed Aromatic Nucleophilic Substitution Reactions
Studies on O-aryl oximes have explored their reactions with secondary alkyl amines, providing insights into the kinetics and mechanism of base-catalysed aromatic nucleophilic substitution reactions. This research is crucial for understanding how such chemical frameworks react under various conditions, offering potential pathways for synthesizing new compounds with desired properties (A. Jain, V. Gupta, Anurag Kumar, 1990).
Anti-mycobacterial Agents
The synthesis of phenyl cyclopropyl methanones and their evaluation as anti-tubercular agents against M. tuberculosis demonstrates the potential medical applications of compounds structurally related to the specified chemical. This research points to the importance of cyclopropyl methanones in developing new treatments for tuberculosis, including drug-resistant strains (N. Dwivedi et al., 2005).
These examples from scientific research illustrate the diverse applications of compounds structurally related to "2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime" in fields ranging from synthetic chemistry to medicinal chemistry. The ongoing exploration of these compounds' chemical reactivity and potential therapeutic uses highlights their significance in advancing scientific knowledge and developing new technologies.
Safety And Hazards
Propriétés
IUPAC Name |
(Z)-1-[2-(2-chloro-6-fluorophenyl)cyclopropyl]-N-[(2,4-dichlorophenyl)methoxy]-1-(4-fluorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl3F2NO/c24-15-7-4-14(20(26)10-15)12-30-29-23(13-5-8-16(27)9-6-13)18-11-17(18)22-19(25)2-1-3-21(22)28/h1-10,17-18H,11-12H2/b29-23+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOIZFBHWVZPPJ-BYNJWEBRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NOCC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/OCC2=C(C=C(C=C2)Cl)Cl)/C3=CC=C(C=C3)F)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl3F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-chloro-6-fluorophenyl)cyclopropyl](4-fluorophenyl)methanone O-(2,4-dichlorobenzyl)oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2831637.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2831638.png)


![6-(1H-imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2831643.png)



![2-[1-[(3,4-Dichlorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2831647.png)
![5-Chloro-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2831648.png)


![5-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2831658.png)
